molecular formula C18H17ClN2OS B3362519 N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 1000930-32-4

N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B3362519
CAS RN: 1000930-32-4
M. Wt: 344.9 g/mol
InChI Key: MEGDDPBJSBYRRI-UHFFFAOYSA-N
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Description

“N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C18H17ClN2OS and a molecular weight of 344.86 . It has been used in research .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide” can be studied using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide” can be predicted using various techniques. For instance, its boiling point is predicted to be approximately 494.8 °C at 760 mmHg, and its density is predicted to be approximately 1.3 g/cm3 .

Scientific Research Applications

Chemical Properties

“N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 1000930-32-4 . It has a molecular weight of 344.86 . It is typically stored at room temperature and comes in a physical form of powder .

Anti-Tubercular Applications

Benzothiazole based compounds, including “N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide”, have been synthesized for their potential anti-tubercular activity . These compounds have shown promising results in in vitro and in vivo studies .

Inhibition of Ubiquitin Ligase

N-benzothiazol-2-yl-amides have been associated with the inhibition of ubiquitin ligase , a protein that plays a crucial role in regulating the degradation of proteins within cells.

Selective Cytotoxicity Against Tumorigenic Cell Lines

These compounds have shown selective cytotoxicity against tumorigenic cell lines , suggesting potential applications in cancer treatment.

Prophylaxis and Treatment of Rotavirus Infections

N-benzothiazol-2-yl-amides have been associated with the prophylaxis and treatment of rotavirus infections , a common cause of severe diarrhea in infants and young children.

Adenosine A2A Receptor Modulators

These compounds have been studied as potential adenosine A2A receptor modulators . Adenosine A2A receptors are a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand.

Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors

N-benzothiazol-2-yl-amides have been studied as potential therapeutic agents for disorders associated with nuclear hormone receptors .

Electro-Optic Effects

“N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide” has been studied for its electro-optic effects . The experimental results suggest that it can be used to develop a high Δ ε of LC mixture, and BNA doping is appropriate to fabricate a fast response and blue-light filtering LC device .

Safety and Hazards

The safety and hazards associated with “N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide” are not explicitly mentioned in the retrieved papers. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for the research on “N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide” could include further studies on its synthesis, mechanism of action, and potential applications in various fields. It could also include the development of new methods for the synthesis of benzothiazole derivatives .

properties

IUPAC Name

N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-12-8-9-15-17(13(12)2)20-18(23-15)21(16(22)10-19)11-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGDDPBJSBYRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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